

8-OH-DPAT Hydrobromide: A Deep Dive into its Mechanism of Action

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Compound of Interest

Compound Name: 8-OH-DPAT hydrobromide

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Abstract

(±)-8-Hydroxy-2-(dipropylamino)tetralin hydrobromide (8-OH-DPAT) is a cornerstone pharmacological tool in serotonin research. Initially identified as a potent and selective 5-HT_{1A} receptor agonist, its complex pharmacology is now known to encompass interactions with other receptors and transporters, leading to a wide array of physiological and behavioral effects. This technical guide provides a comprehensive overview of the mechanism of action of 8-OH-DPAT, detailing its receptor binding profile, downstream signaling cascades, and the experimental methodologies used to elucidate these properties. Quantitative data are summarized in structured tables for comparative analysis, and key pathways and workflows are visualized using detailed diagrams.

Receptor Binding Profile

8-OH-DPAT is a high-affinity agonist at the serotonin 5-HT_{1A} receptor, which is its primary target. However, it also exhibits affinity for other serotonin receptors, most notably the 5-HT₇ receptor, and can interact with the serotonin transporter (SERT). Its binding characteristics are stereoselective, with the (R)-(+)-enantiomer generally showing higher affinity and efficacy at the 5-HT_{1A} receptor compared to the (S)-(-)-enantiomer.^{[1][2]}

Quantitative Binding Data

The binding affinities of 8-OH-DPAT for various receptors have been determined through radioligand binding assays. The following table summarizes key quantitative data from the literature.

Receptor/Transporter	Species	Radioligand	Preparation	K _i (nM)	pK _i	pIC ₅₀	Reference(s)
5-HT _{1A}	Rat	[3H]8-OH-DPAT	Brain raphe area	-	8.82 (high affinity site)	8.19	[3] [4]
Rat	[3H]8-OH-DPAT	Hippocampus	-	9.20 (high affinity site)	-	[4]	
5-HT ₇	Human	-	HEK293 cells	466	6.6	-	[3]
Rat	[3H]8-OH-DPAT	Brain raphe area (non-5-HT _{1A} sites)	35-52	-	-	[4]	
SERT (5-HT Uptake Site)	Rat	[3H]citalopram	Brain raphe area	-	-	-	[4]
Rat	[3H]8-OH-DPAT (non-5-HT _{1A} sites)	Brain raphe area	44.6 (KD)	-	-	[4]	
5-HT _{1B}	-	-	-	-	-	5.42	[3]
Dopamine D ₂	Rat	[3H]spiperone	Brain tissue	Weak affinity	<5	-	[4] [5]

[3H]raclopride							
α1-adrenoceptor	Human	[3H]prazosin	CHO cells	Weak affinity	<5	-	[4][5]
α2-adrenoceptor	-	-	-	Weak affinity	<5	-	[4]

Note: K_i values represent the inhibition constant, pK_i is the negative logarithm of the K_i , and pIC_{50} is the negative logarithm of the concentration that inhibits 50% of radioligand binding. Values can vary depending on the experimental conditions.

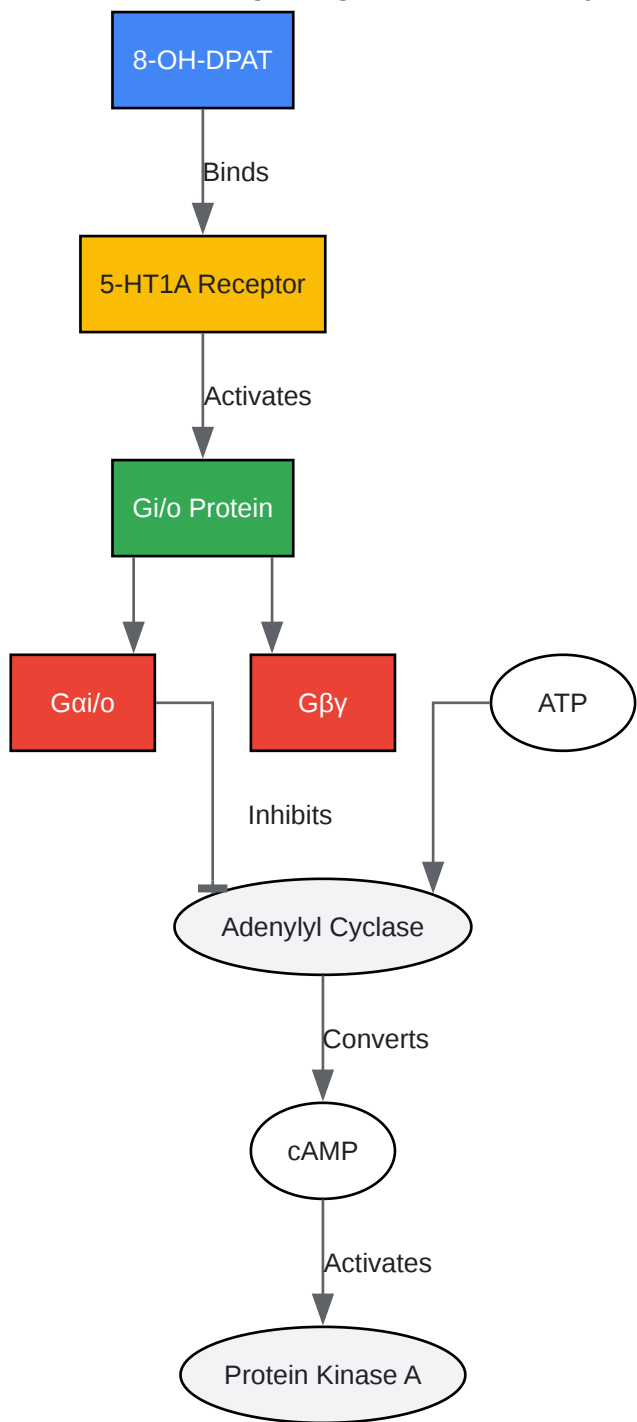
Downstream Signaling Pathways

Activation of the 5-HT_{1A} receptor by 8-OH-DPAT initiates a cascade of intracellular signaling events. The 5-HT_{1A} receptor is a G-protein coupled receptor (GPCR) that primarily couples to G_i/o proteins.

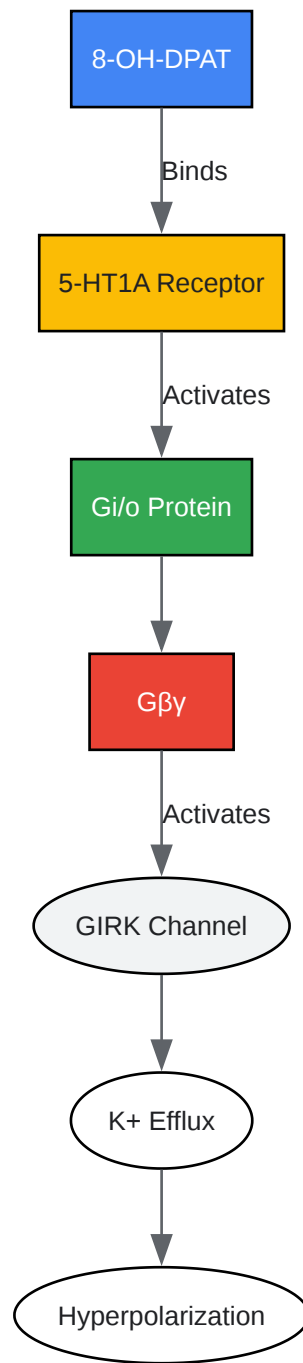
Inhibition of Adenylyl Cyclase

Upon agonist binding, the activated G_i/o protein dissociates into its $G\alpha_i/o$ and $G\beta\gamma$ subunits. The $G\alpha_i/o$ subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).^{[6][7]} This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA).

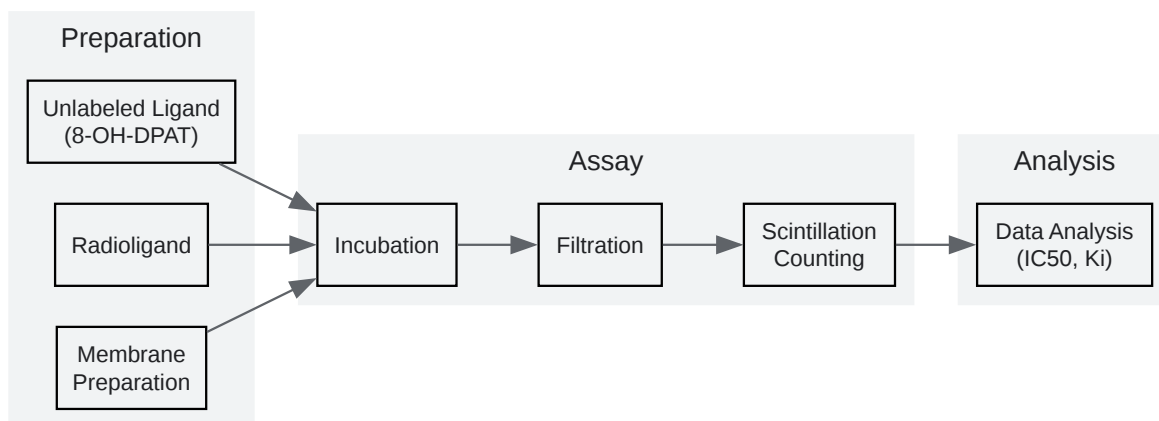
8-OH-DPAT Signaling via Gi/o Pathway



8-OH-DPAT Signaling via Gβγ Pathway



Radioligand Binding Assay Workflow



cAMP Accumulation Assay Workflow



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Phone: (601) 213-4426

Email: info@benchchem.com